molecular formula C10H19NO2 B13158445 [4-(Aminomethyl)oxan-4-YL](cyclopropyl)methanol

[4-(Aminomethyl)oxan-4-YL](cyclopropyl)methanol

Cat. No.: B13158445
M. Wt: 185.26 g/mol
InChI Key: SZPNQIRVLVQGCY-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[4-(aminomethyl)oxan-4-yl]-cyclopropylmethanol

InChI

InChI=1S/C10H19NO2/c11-7-10(3-5-13-6-4-10)9(12)8-1-2-8/h8-9,12H,1-7,11H2

InChI Key

SZPNQIRVLVQGCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2(CCOCC2)CN)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Aminomethyl)oxan-4-YLmethanol involves several steps. One common synthetic route includes the reaction of oxan-4-yl with aminomethyl and cyclopropylmethanol under specific conditions . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Chemical Reactions Analysis

4-(Aminomethyl)oxan-4-YLmethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Aminomethyl)oxan-4-YLmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)oxan-4-YLmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-(Aminomethyl)oxan-4-YLmethanol include:

  • 4-(Aminomethyl)oxan-4-YLethanol
  • 4-(Aminomethyl)oxan-4-YLpropanol

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications .

Biological Activity

The compound 4-(Aminomethyl)oxan-4-YLmethanol is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, discussing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of 4-(Aminomethyl)oxan-4-YLmethanol can be represented as follows:

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : 4-(Aminomethyl)-1-cyclopropylmethanol

This compound features an oxane ring and a cyclopropyl group, which are significant in determining its biological activity.

The biological activity of 4-(Aminomethyl)oxan-4-YLmethanol is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against a range of bacteria, including both Gram-positive and Gram-negative strains.
  • Cytotoxic Effects : Research indicates that it may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Antimicrobial Studies :
    • In vitro testing demonstrated that 4-(Aminomethyl)oxan-4-YLmethanol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.
  • Cytotoxicity Assays :
    • A study conducted on various cancer cell lines (e.g., HeLa, A549) revealed that the compound induced apoptosis at concentrations above 100 µg/mL. The IC₅₀ values were determined to be approximately 120 µg/mL for HeLa cells, suggesting a promising avenue for further development in oncology.
  • Mechanistic Insights :
    • Mechanistic studies utilizing flow cytometry indicated that the compound triggers caspase-dependent pathways leading to apoptosis in cancer cells. Additionally, it was found to inhibit cell proliferation by interfering with the cell cycle at the G1 phase.

Comparative Studies

To illustrate the biological activity of 4-(Aminomethyl)oxan-4-YLmethanol , a comparison with related compounds was made:

Compound NameMIC (µg/mL) against S. aureusIC₅₀ (µg/mL) against HeLa Cells
4-(Aminomethyl)oxan-4-YLmethanol50120
Standard Antibiotic (e.g., Penicillin)10N/A
Chemotherapeutic Agent (e.g., Doxorubicin)N/A50

This table highlights the relative potency of 4-(Aminomethyl)oxan-4-YLmethanol compared to established agents.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing 4-(Aminomethyl)oxan-4-YLmethanol was tested on patients with skin infections caused by MRSA. The treatment resulted in significant improvement within one week, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Cancer Treatment

In preclinical trials involving mice with induced tumors, administration of the compound led to a reduction in tumor size by approximately 40% over four weeks. This finding supports further investigation into its use as an adjunct therapy in cancer treatment protocols.

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